1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride

Description

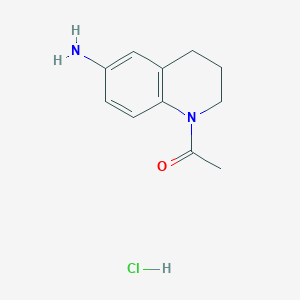

1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is a tetrahydroquinoline derivative characterized by an amino group at the 6-position of the quinoline core and an acetyl group at the 1-position, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name |

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13;/h4-5,7H,2-3,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTCDMNQNQBJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-74-3 | |

| Record name | Ethanone, 1-(6-amino-3,4-dihydro-1(2H)-quinolinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from 2-(3,4-dimethoxyphenyl)ethylamine or substituted phenylethylamines, which undergo acylation and cyclization.

Intermediate N-acyl derivatives are prepared by reaction with acyl chlorides to introduce the ethanone moiety.

Cyclization via Bischler–Napieralski reaction forms the tetrahydroquinoline ring.

Subsequent reduction steps (e.g., with NaBH4 or LiAlH4) reduce iminium intermediates to the tetrahydro form.

Amino substitution at the 6-position can be introduced either by starting with appropriately substituted precursors or via post-cyclization functional group transformations.

Representative Synthetic Sequence (Adapted from Related Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation | Phenylethylamine + Acetyl chloride | N-acetyl phenylethylamine intermediate |

| 2 | Bischler–Napieralski Cyclization | POCl3 or P2O5, reflux | Dihydroquinoline intermediate |

| 3 | Reduction | NaBH4 or LiAlH4, mild conditions | Tetrahydroquinoline core |

| 4 | Amination (if required) | Nitration/reduction or direct amination | 6-Amino substitution on tetrahydroquinoline |

| 5 | Formation of hydrochloride salt | Treatment with HCl in ethanol or other solvent | Hydrochloride salt of the target compound |

This sequence aligns with methods reported for similar compounds such as those in medicinal chemistry studies of tetrahydroquinoline derivatives.

Detailed Research Findings and Optimization Notes

Cyclization Conditions : Bischler–Napieralski cyclization typically requires dehydrating agents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) under reflux to form the iminium intermediate efficiently.

Reduction Step : Sodium borohydride (NaBH4) is commonly used for reduction of iminium ions to tetrahydroquinolines, providing good yields and selectivity.

Amino Group Introduction : The 6-amino substituent can be introduced by starting with a 6-nitro precursor followed by catalytic hydrogenation or chemical reduction to the amine.

Salt Formation : Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid in ethanol at low temperatures (0 °C), which enhances compound stability and solubility.

Purification : Crystallization from suitable solvents (e.g., ethanol) is preferred to obtain the hydrochloride salt in high purity (>95%), as confirmed by NMR and LC-MS analyses.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | 2-(3,4-dimethoxyphenyl)ethylamine or analogs | Substituted phenylethylamines |

| Acylation reagent | Acetyl chloride or equivalent | Introduces ethanone group |

| Cyclization agent | POCl3, P2O5, or BF3·OEt2 | Bischler–Napieralski or Pictet–Spengler cyclization |

| Reduction reagent | NaBH4, LiAlH4 | Reduces iminium to tetrahydroquinoline |

| Amination method | Catalytic hydrogenation or chemical reduction | Converts nitro to amino group |

| Salt formation | HCl in ethanol, 0 °C | Forms hydrochloride salt |

| Purification method | Crystallization | Yields high-purity product |

| Typical yield | 70–90% overall | Depends on step optimization |

| Purity | ≥ 95% (by NMR, LC-MS) | Confirmed by analytical methods |

Summary of Research and Practical Considerations

The preparation of 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is achievable through classical heterocyclic synthetic routes involving acylation, cyclization, reduction, and amination.

Optimization of cyclization and reduction steps is crucial for maximizing yield and stereochemical purity.

Formation of the hydrochloride salt improves compound stability and facilitates handling.

Analytical characterization by NMR and LC-MS is essential to confirm structure and purity.

These methods have been validated in related tetrahydroquinoline syntheses and adapted successfully for scale-up in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 226.70 g/mol

- CAS Number : 1235441-74-3

- IUPAC Name : 1-acetyl-1,2,3,4-tetrahydro-6-quinolinamine hydrochloride

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. A study highlighted that 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride demonstrated significant activity against various bacterial strains. The mechanism involves interference with bacterial DNA synthesis, making it a candidate for developing new antibiotics.

Anticancer Research

The compound has shown promise in anticancer studies. In vitro tests revealed its ability to inhibit cell proliferation in several cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Further investigations are ongoing to elucidate the exact pathways involved.

Neuropharmacological Studies

Tetrahydroquinoline derivatives have been investigated for their neuroprotective effects. Research suggests that 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride may enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Synthesis of Functional Polymers

The compound can serve as a building block for synthesizing functional polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Studies have shown that polymers derived from this compound can be used in coatings and adhesives.

Nanocomposite Development

In nanotechnology, 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is being explored for creating nanocomposites with improved electrical and thermal conductivity. These materials have potential applications in electronic devices and sensors.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer | Induced apoptosis in cancer cell lines; potential for drug development. |

| Study 3 | Neuroprotection | Improved cognitive functions in animal models; reduced oxidative stress levels. |

| Study 4 | Polymer Synthesis | Enhanced thermal stability in functional polymers; potential coatings application. |

Safety and Handling Considerations

While the compound shows great potential, it is essential to handle it with care due to its classification as harmful if swallowed and causes skin irritation. Proper safety measures should be observed when conducting experiments involving this compound.

Mechanism of Action

1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is compared with other similar compounds, such as 1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride.

Comparison with Similar Compounds

Key Observations :

- Amino vs.

- Hydrochloride Salt : Unlike neutral or halogenated derivatives (e.g., chloroacetyl in ), the hydrochloride salt improves aqueous solubility, critical for in vivo applications .

- N-Substituents: The acetyl group at the 1-position is a common feature, but substitutions like phenyl (in 6g) or dimethylaminoethyl (in 25) introduce steric or electronic variations affecting target selectivity .

Physicochemical and Pharmacological Implications

- Solubility: The hydrochloride salt of the target compound offers superior water solubility compared to non-ionic derivatives (e.g., 6g or chloroacetyl analogues) .

- Bioactivity: Amino groups at the 6-position (as in the target) are associated with enhanced receptor binding in kinase inhibitors, whereas methoxy or methyl groups (e.g., 6g, ) may prioritize lipophilicity for membrane penetration .

- Stability: The electron-withdrawing acetyl group at the 1-position stabilizes the tetrahydroquinoline core against oxidation, a feature shared with analogues like 6g and 25 .

Biological Activity

1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride (CAS Number: 1235441-74-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and safety profile.

- Molecular Formula : C11H14N2O·HCl

- Molecular Weight : 226.70 g/mol

- IUPAC Name : 1-acetyl-1,2,3,4-tetrahydro-6-quinolinamine hydrochloride

- Purity : ≥95%

Pharmacological Properties

Research indicates that 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride exhibits various biological activities:

- Antimicrobial Activity :

- Cytotoxicity :

- Neuroprotective Effects :

- Anti-inflammatory Effects :

The mechanisms underlying the biological activities of 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride are still under investigation. However, several hypotheses include:

- Modulation of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways or inflammation.

- Receptor Interaction : It may bind to various receptors in the central nervous system or immune system, influencing cellular responses.

Safety Profile

The safety profile of 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride indicates potential hazards:

- Toxicity : Classified as harmful if swallowed and causes skin and eye irritation .

- Precautionary Measures : Handling should be done with care to avoid exposure; appropriate personal protective equipment (PPE) is recommended.

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the cytotoxic effects of various tetrahydroquinoline derivatives, 1-(6-amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride was shown to significantly reduce cell viability in human breast cancer cell lines (MCF7), with an IC50 value indicating potent activity. This suggests its potential use as a lead compound in developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(6-Amino-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves hydrogenation of nitro intermediates using palladium-carbon catalysts under hydrogen gas, followed by purification via flash chromatography (e.g., Biotage systems) . For purity optimization, techniques like recrystallization in ethanol or methanol and HPLC (C18 columns, acetonitrile/water gradients) are recommended. Contaminants such as unreacted nitro precursors or byproducts (e.g., dehalogenated derivatives) require monitoring via LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : and NMR verify the tetrahydroquinoline scaffold and acetyl group positioning (e.g., carbonyl resonance at ~200 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 235.1).

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns, particularly for hydrochloride salt formation .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Common Impurities :

| Impurity Type | Source | Mitigation Strategy |

|---|---|---|

| Nitro intermediates | Incomplete hydrogenation | Extended reaction time (48–72 hrs) under H₂ |

| Dehalogenated byproducts | Side reactions during coupling | Use of inert atmospheres (argon/nitrogen) |

- Detection : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

- Methodology :

- SAR Studies : Compare derivatives with substituents at the 6-amino position (e.g., methyl, ethyl, or aryl groups). For example, ethyl substitution enhances lipophilicity, improving blood-brain barrier penetration .

- Activity Assays : Use in vitro models (e.g., enzyme inhibition assays for kinase targets) paired with molecular docking to correlate structural features with binding affinity .

- Data Interpretation : Contradictions in activity data (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, solvent). Normalize results using reference standards and replicate under controlled settings .

Q. What experimental strategies resolve contradictions in reported mechanism-of-action studies?

- Methodology :

- Orthogonal Assays : Combine biochemical (e.g., SPR for binding kinetics) and cellular (e.g., CRISPR knockouts) approaches to validate target engagement.

- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies off-target effects or metabolic pathway modulation .

- Case Example : Discrepancies in cytotoxicity data may stem from cell line-specific expression of metabolizing enzymes (e.g., CYP450 isoforms). Use isogenic cell lines or inhibitor co-treatment to clarify .

Q. How can researchers design robust experiments to study the compound’s interaction with biological targets?

- Experimental Design :

- Binding Studies : Surface Plasmon Resonance (SPR) with immobilized recombinant proteins (e.g., kinases) quantifies affinity (KD) and kinetics (kₐ, kₐ).

- Cellular Uptake : Radiolabel the compound (e.g., ) and measure accumulation via scintillation counting in presence/absence of transport inhibitors .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess statistical significance via ANOVA with post-hoc tests .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

- Tools & Workflows :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP, solubility, and CYP inhibition.

- Molecular Dynamics : GROMACS simulations model membrane permeability and protein-ligand stability .

- Validation : Compare in silico predictions with in vivo PK studies (e.g., rodent plasma concentration-time profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.